

case studies of 1,3-Diphenylazetidin-3-ol in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,3-Diphenylazetidin-3-ol

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The Azetidine Scaffold: A Rising Star in Drug Discovery

A comparative analysis of 1,3-disubstituted azetidin-3-ol derivatives and their heterocyclic bioisosteres in the quest for novel therapeutics.

In the landscape of medicinal chemistry, the small, four-membered azetidine ring is carving out a significant niche. Its unique conformational properties and ability to introduce three-dimensionality into flat molecules have made it an attractive scaffold for the development of novel drugs. This guide provides a comparative overview of case studies involving 1,3-disubstituted azetidin-3-ol derivatives, focusing on their performance as inhibitors of the vesicular monoamine transporter 2 (VMAT2) and as antimycobacterial agents. We will also explore alternative heterocyclic scaffolds, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles, that have been investigated for similar therapeutic purposes, providing a broader context for the unique advantages of the azetidine core.

Azetidine Derivatives as VMAT2 Inhibitors: A New Avenue for Neurological Disorders

The vesicular monoamine transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging neurotransmitters like dopamine into synaptic vesicles. Its inhibition has emerged as a key strategy for treating hyperkinetic movement disorders such as



Huntington's disease and tardive dyskinesia. Research into novel VMAT2 inhibitors has led to the exploration of various scaffolds, with azetidine derivatives showing significant promise.

A study focused on the development of novel cis- and trans-azetidine analogs as potent inhibitors of [3H]dopamine uptake into synaptic vesicles revealed the potential of this scaffold. The data presented below highlights the inhibitory potency of these compounds.

Compound ID	Structure	Stereochemistry	Ki (nM)
22b	4-methoxy analog	cis	24
15c	methylenedioxy analog	trans	31
Lobelane (2a)	Reference Compound	-	45
Norlobelane (2b)	Reference Compound	-	43

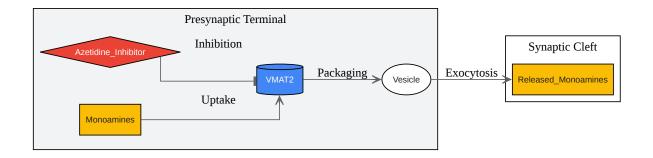
Table 1: Inhibitory Potency of Azetidine Analogs on VMAT2.

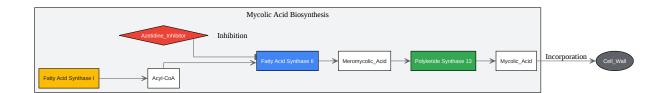
The data clearly indicates that both cis- and trans-azetidine analogs exhibit potent inhibition of VMAT2, with compound 22b being approximately two-fold more potent than the reference compounds, lobelane and norlobelane.

VMAT2 Inhibition Signaling Pathway

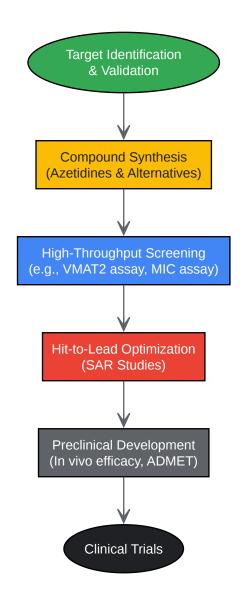
VMAT2 inhibitors act by blocking the uptake of monoamine neurotransmitters from the cytoplasm into synaptic vesicles. This leads to a depletion of neurotransmitter stores, reducing their subsequent release into the synaptic cleft and thereby modulating neuronal signaling.











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To cite this document: BenchChem. [case studies of 1,3-Diphenylazetidin-3-ol in drug discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15457787#case-studies-of-1-3-diphenylazetidin-3-ol-in-drug-discovery]

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